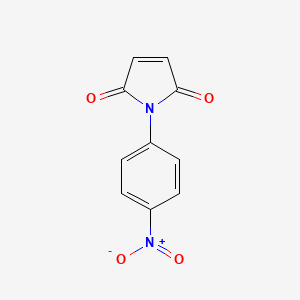

N-(4-Nitrophenyl)maleimide

Übersicht

Beschreibung

N-(4-Nitrophenyl)maleimide is a useful research compound. Its molecular formula is C10H6N2O4 and its molecular weight is 218.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55656. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

N-(4-Nitrophenyl)maleimide primarily targets the membrane enzyme, β(1,3)glucan synthase . This enzyme is essential for the biosynthesis of chitin and β(1,3)glucan, which are components of the fungal cell wall .

Mode of Action

The compound interacts with its target, β(1,3)glucan synthase, and affects the biosynthesis of chitin and β(1,3)glucan

Biochemical Pathways

The primary biochemical pathway affected by this compound is the biosynthesis of chitin and β(1,3)glucan . These components are crucial for the structural integrity of the fungal cell wall. By inhibiting their synthesis, the compound disrupts the cell wall structure, leading to potential downstream effects such as compromised cell integrity and function.

Result of Action

This compound has been found to display relatively strong antifungal effects, with minimum inhibitory concentrations (MICs) in the 0.5–4 μg ml−1 range . It also exhibits cytostatic activity, with IC values below 0.1 μg ml−1 . The compound’s antibacterial activity is structure-dependent .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its chemical reactivity and lipophilicity have been found to influence its antibacterial activity . These factors seem to have little effect on its antifungal and cytostatic action .

Biologische Aktivität

N-(4-Nitrophenyl)maleimide (NPMI) is a compound of significant interest in biological research due to its diverse applications and promising biological activities. This article explores the synthesis, characterization, and biological effects of NPMI, particularly focusing on its antiproliferative properties, cytotoxicity, and potential therapeutic applications.

Synthesis and Characterization

This compound is synthesized through the reaction of 4-nitroaniline with maleic anhydride in a solvent such as dimethylformamide (DMF). The reaction typically involves heating the mixture and subsequently cooling it to precipitate the product. The yield of NPMI can vary, with reported yields around 65% . Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) are employed to confirm the structure of the synthesized compound .

Antiproliferative Effects

NPMI exhibits notable antiproliferative activity against various cancer cell lines. A study highlighted that NPMI demonstrated significant cytotoxic effects on MCF-7 breast cancer cells, with an IC50 value indicating effective inhibition of cell proliferation. The mechanism of action is believed to involve the destabilization of tubulin polymerization, similar to other known antitumor agents .

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.033 | Tubulin destabilization |

| MDA-MB-231 | 0.023 | Inhibition of microtubule polymerization |

Cytotoxicity Studies

Cytotoxicity assessments have shown that NPMI can induce apoptosis in cancer cells. The compound's interaction with cellular components leads to cell cycle arrest and subsequent cell death, which is a critical pathway for its anticancer activity . Flow cytometry analyses further confirm that treatment with NPMI results in increased apoptotic markers in treated cells .

Case Studies and Research Findings

- Anti-Leishmanial Activity : Research has indicated that various maleimide derivatives, including NPMI, may possess anti-leishmanial properties. In vitro studies suggest that certain structural modifications enhance their efficacy against Leishmania donovani, making them potential candidates for drug development against leishmaniasis .

- Histochemical Applications : NPMI has been utilized as a bifunctional reagent for detecting thiol groups in histological samples. Its specificity allows for effective visualization of thiol-containing proteins in tissue sections, aiding in various biomedical research applications .

- Polymerization Studies : NPMI has been explored for its ability to copolymerize with other compounds, leading to materials with enhanced properties for biomedical applications. Such copolymers can exhibit improved mechanical strength and biocompatibility, making them suitable for drug delivery systems .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

N-(4-Nitrophenyl) maleimide is synthesized through the reaction of 4-nitroaniline with maleic anhydride. The process typically involves the formation of an intermediate, N-(4-Nitrophenyl) maleamic acid, which is subsequently cyclodehydrated to yield the maleimide. Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and thermogravimetric analysis (TGA) are employed to confirm the structure and assess thermal stability.

Table 1: Synthesis Overview

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Formation of Maleamic Acid | 4-Nitroaniline, Maleic Anhydride | DMF, 25°C, 3 hours | 70 |

| Cyclodehydration | N-(4-Nitrophenyl) Maleamic Acid | Conc. H2SO4, P2O5, 65°C, 3 hours | 65 |

Polymer Science Applications

N-(4-Nitrophenyl) maleimide is utilized in the synthesis of various polymers due to its ability to undergo radical polymerization. It can be copolymerized with other monomers such as cinnamic acid and methyl acrylate to produce materials with enhanced thermal stability and mechanical properties.

Case Study: Copolymerization with Cinnamic Acid

A study demonstrated the copolymerization of N-(4-Nitrophenyl) maleimide with cinnamic acid using radical initiators. The resulting copolymers exhibited improved thermal properties as evidenced by TGA analysis, indicating their potential use in high-performance materials .

Medicinal Chemistry

In medicinal chemistry, N-(4-Nitrophenyl) maleimide has been explored for its reactivity towards thiol groups in proteins. This specificity allows it to be used as a labeling agent in biochemical assays.

Application in Histochemistry

The compound has been employed to demonstrate thiol groups in tissue sections under mild conditions. Its ability to form stable conjugates makes it suitable for visualizing low concentrations of thiols in biological samples .

Analytical Techniques

N-(4-Nitrophenyl) maleimide serves as a bifunctional reagent in various analytical applications, particularly in the detection of biomolecules. Its reactivity with thiols allows for the development of colorimetric assays that are sensitive and specific.

Example: Detection of Thiols

Research indicates that N-(4-Nitrophenyl) maleimide can react with thiol groups to form colored derivatives, facilitating the detection of these biomolecules in complex samples .

Eigenschaften

IUPAC Name |

1-(4-nitrophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4/c13-9-5-6-10(14)11(9)7-1-3-8(4-2-7)12(15)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKDEEISKBRPEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C=CC2=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284901 | |

| Record name | N-(4-Nitrophenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4338-06-1 | |

| Record name | 4338-06-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4338-06-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Nitrophenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-NITROPHENYL)MALEIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and available spectroscopic data for N-(4-Nitrophenyl)maleimide?

A1: this compound (C10H6N2O4) has a molecular weight of 218.17 g/mol. [] Spectroscopic characterization has been performed using infrared (IR) and nuclear magnetic resonance (NMR) techniques. [, ] Notably, researchers have utilized density functional theory (DFT) calculations to predict and compare theoretical IR and NMR spectra with experimental results. [, ]

Q2: How thermally stable is this compound?

A2: this compound exhibits good thermal stability. Studies show that polymers incorporating this compound as a dipolar chromophore have decomposition temperatures ranging from 292-308 °C and high glass transition temperatures (192-205 °C). []

Q3: Can this compound be used as a monomer in polymerization reactions?

A3: Yes, this compound can act as a monomer in polymerization reactions. Researchers have successfully synthesized both homopolymers and copolymers using free radical polymerization techniques. [] For instance, homopolymerization was achieved in THF solvent at 65 °C using AIBN as an initiator. [] Copolymers with methyl methacrylate (MMA) were also synthesized under similar conditions. []

Q4: Are there any studies on the theoretical properties of this compound?

A4: Yes, researchers have used computational chemistry to study the structure and properties of this compound. DFT calculations at the B3LYP level, using various basis sets, have been employed to optimize the geometry of the molecule. [] This has allowed for the prediction of vibrational frequencies, thermodynamic properties (entropy, enthalpy, heat capacity), and dipole moment. [, ] The HOMO-LUMO energy gap, calculated using DFT, provides insights into the compound's reactivity and potential for electron transfer. []

Q5: Has this compound been used in any specific applications?

A5: this compound has been used as a dipolar chromophore in styrene/maleimide copolymers for applications requiring high poling stability. [] These polymers, after undergoing corona poling, exhibit good retention of polar order, even at elevated temperatures (80-90 °C), making them potentially suitable for use in optoelectronic devices. []

Q6: What is known about the Diels-Alder reactivity of this compound?

A6: this compound acts as a dienophile in Diels-Alder reactions. [] Studies have shown its successful cycloaddition with various 2-(cyclic amino)-substituted 3-furancarbonitriles in boiling acetic acid. [] These reactions offer a synthetic route to phthalimide derivatives. [] Another study described the reaction of this compound with a pyrazole-1-carbothioamide derivative, leading to the formation of a thiazole ring through a cyclization reaction. []

Q7: How soluble is this compound?

A7: While specific solubility data might require further investigation, it's known that this compound can be dissolved in tetrahydrofuran (THF). [] This solvent is commonly used for its polymerization reactions. [] Its solubility in other solvents would depend on factors like polarity and temperature.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.